4-(Trimethylsilyl)-3-butyn-2-one (CAS 5930-98-3) is a highly versatile, TMS-protected terminal ynone that serves as a bifunctional building block in advanced organic synthesis. Functioning primarily as a bench-stable surrogate for the highly reactive methyl ethynyl ketone (3-butyn-2-one), this compound is utilized extensively in double Michael additions, regiocontrolled cycloadditions, and asymmetric bioreductions. The presence of the trimethylsilyl (TMS) group not only masks the terminal alkyne to prevent unwanted side reactions and polymerization during storage, but also provides critical steric bulk that governs diastereoselectivity in downstream transformations [1]. Because the TMS group can be cleanly cleaved in situ using mild fluoride or basic conditions, buyers procure this compound to safely access terminal ynone reactivity without the severe handling hazards and yield penalties associated with unprotected analogs[2].
Attempting to substitute 4-(Trimethylsilyl)-3-butyn-2-one with its unprotected analog, 3-butyn-2-one, introduces severe procurement, handling, and scale-up liabilities. Unprotected 3-butyn-2-one is a highly volatile liquid (boiling point 85 °C), a potent lachrymator, and is notoriously prone to spontaneous polymerization and degradation during storage . Furthermore, direct synthesis of 3-butyn-2-one via traditional methods, such as Jones oxidation, is capricious and historically low-yielding (often ~5%), requiring hazardous distillation steps that pose severe explosion risks [1]. By contrast, the TMS-protected variant is shelf-stable, boils at 156 °C, and can be utilized in in situ desilylation protocols, completely bypassing the need to isolate, distill, or store the hazardous unprotected ynone [1].
The addition of the TMS group fundamentally alters the physical properties and bench stability of the ynone system. Unprotected 3-butyn-2-one is highly volatile with a boiling point of 85 °C and acts as a severe lachrymator, complicating precise stoichiometric measurements and requiring stringent safety controls . 4-(Trimethylsilyl)-3-butyn-2-one features a significantly higher boiling point of 156 °C and remains stable as a liquid at room temperature without spontaneous polymerization . This 71 °C difference in boiling point translates to a dramatic reduction in vapor pressure and evaporative loss during handling, allowing for safe, reproducible scale-up in standard laboratory and industrial environments.
| Evidence Dimension | Boiling point and handling stability |
| Target Compound Data | 156 °C (stable liquid, safe handling) |
| Comparator Or Baseline | 3-butyn-2-one (85 °C, volatile lachrymator, prone to polymerization) |
| Quantified Difference | +71 °C boiling point increase |
| Conditions | Standard atmospheric pressure handling |
Eliminates the need for specialized handling of volatile lachrymators, ensuring safer and more reproducible scale-up.
When constructing complex polycyclic frameworks, such as clerodane diterpenoids, the direct use of isolated 3-butyn-2-one is limited by its instability and the extremely low yield (~5%) of its precursor synthesis via Jones oxidation [1]. Utilizing 4-(Trimethylsilyl)-3-butyn-2-one as a surrogate allows for an in situ desilylation-double Michael reaction cascade. In reported syntheses, treating the TMS-ynone with catalytic fluoride (e.g., KF·2H2O) in the presence of a tethered diacid generates the reactive species dynamically, achieving cascade yields of 66% with excellent diastereomeric ratios (e.g., 60:1 after crystallization) [1]. This method entirely eliminates the material loss and explosion hazards associated with distilling the unprotected ynone.
| Evidence Dimension | Overall yield in target cascade synthesis |
| Target Compound Data | 66% yield (via in situ generation from TMS-butynone) |
| Comparator Or Baseline | Direct synthesis of 3-butyn-2-one via Jones oxidation (~5% yield) |
| Quantified Difference | >10-fold increase in effective material throughput |
| Conditions | Double Michael reaction with tethered carbon diacids |
Bypassing the low-yielding synthesis and hazardous distillation of unprotected ynones directly improves process economics and safety.
Beyond acting as a protecting group, the bulky TMS moiety actively directs the stereochemical outcome of cycloaddition reactions. In Diels-Alder reactions with unmasked ortho-benzoquinones (UMOB), the use of 4-(Trimethylsilyl)-3-butyn-2-one as the dienophile results in a 3:1 diastereomeric ratio in 79% combined yield [1]. The steric hindrance of the TMS group forces it to project outward in the major cycloadduct, dictating the facial selectivity of the reaction [1]. Unprotected terminal alkynes lack this steric bulk, leading to poorer stereocontrol and requiring more complex downstream separations for target molecules like atisane-type diterpenoids.
| Evidence Dimension | Diastereomeric ratio (dr) in cycloaddition |
| Target Compound Data | 3:1 dr (79% yield) |
| Comparator Or Baseline | Unprotected terminal alkynes (poor steric differentiation) |
| Quantified Difference | Controlled 3:1 facial selectivity |
| Conditions | Diels-Alder cycloaddition with podocarpane-type UMOB |
Provides built-in stereocontrol for complex ring synthesis, reducing the need for costly chiral auxiliaries or difficult downstream separations.
4-(Trimethylsilyl)-3-butyn-2-one is a highly effective substrate for asymmetric bioreduction to produce enantiopure propargylic alcohols, which are critical intermediates for pharmaceutical agents like 5-lipoxygenase inhibitors [1]. Using immobilized Candida parapsilosis cells or lyophilized Acetobacter sp. in aqueous/ionic liquid biphasic systems, the TMS group provides the necessary steric contrast against the methyl ketone to achieve exceptional enantiomeric excess (ee) [1]. The compound's stability in these aqueous biphasic systems (when pH is properly controlled) allows for high substrate conversion rates that are unachievable with the rapidly degrading unprotected 3-butyn-2-one under similar aqueous conditions.
| Evidence Dimension | Biocatalytic conversion and stability |
| Target Compound Data | High conversion to enantiopure TMS-butynol |
| Comparator Or Baseline | Unprotected 3-butyn-2-one (rapid degradation in aqueous media) |
| Quantified Difference | Enables stable aqueous biocatalysis with high ee |
| Conditions | Aqueous/ionic liquid biphasic system with whole-cell biocatalysts |
Allows manufacturers to utilize green, aqueous biocatalytic methods for chiral alcohol synthesis without substrate degradation.
Ideal for the synthesis of complex bicyclic and polycyclic scaffolds (e.g., clerodane diterpenoids) where the compound acts as a stable surrogate, releasing the highly reactive terminal alkyne dynamically via fluoride-catalyzed desilylation. This avoids the handling of explosive and volatile terminal ynones during scale-up [1].
Selected as a dienophile or dipolarophile in Diels-Alder and 1,3-dipolar cycloadditions where the steric bulk of the TMS group is required to dictate facial or regioselectivity prior to downstream cleavage, as demonstrated in the synthesis of atisane-type diterpenoids [2].
Procured as a stable ketone precursor for asymmetric bioreduction (using isolated enzymes or whole cells) to yield chiral (TMS)-butynol derivatives, which are essential intermediates for 5-lipoxygenase inhibitors and antiviral drug synthesis, such as in the preparation of Entecavir [3].
Flammable;Irritant